molecular formula C48H46N2O8 B13943060 Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- CAS No. 63980-45-0

Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-

Cat. No.: B13943060
CAS No.: 63980-45-0
M. Wt: 778.9 g/mol
InChI Key: NMNUPLUEVTXCGC-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-: is a synthetic organic compound that belongs to the piperazine family Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry and pharmaceuticals This particular compound is characterized by its two 3,5-dibenzyloxy-4-methoxybenzoyl groups attached to the nitrogen atoms of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dibenzyloxy-4-methoxybenzoic acid.

    Activation: The carboxylic acid group of 3,5-dibenzyloxy-4-methoxybenzoic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

    Coupling Reaction: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine or pyridine to form the desired product, Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl groups.

    Reduction: Reduced forms of the benzoyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzoyl groups.

Scientific Research Applications

Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1,4-bis(4-methoxybenzoyl)-
  • Piperazine, 1,4-bis(3,5-dibenzyloxybenzoyl)-
  • Piperazine, 1,4-bis(3,5-dimethoxybenzoyl)-

Uniqueness

Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- is unique due to the presence of both dibenzyloxy and methoxy groups on the benzoyl moieties This structural feature imparts specific chemical and biological properties, making it distinct from other piperazine derivatives

Properties

CAS No.

63980-45-0

Molecular Formula

C48H46N2O8

Molecular Weight

778.9 g/mol

IUPAC Name

[4-[4-methoxy-3,5-bis(phenylmethoxy)benzoyl]piperazin-1-yl]-[4-methoxy-3,5-bis(phenylmethoxy)phenyl]methanone

InChI

InChI=1S/C48H46N2O8/c1-53-45-41(55-31-35-15-7-3-8-16-35)27-39(28-42(45)56-32-36-17-9-4-10-18-36)47(51)49-23-25-50(26-24-49)48(52)40-29-43(57-33-37-19-11-5-12-20-37)46(54-2)44(30-40)58-34-38-21-13-6-14-22-38/h3-22,27-30H,23-26,31-34H2,1-2H3

InChI Key

NMNUPLUEVTXCGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

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